N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a sulfonyl group, and a chloro-methoxyphenyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with a sulfonyl chloride derivative, such as 3,4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated piperazine.
Attachment of the Chloro-Methoxyphenyl Moiety: The final step involves the acylation of the sulfonylated piperazine with 5-chloro-2-methoxyphenylacetyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups at the chloro or methoxy positions.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-(4-(phenylsulfonyl)piperazin-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-(methylsulfonyl)piperazin-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-(ethylsulfonyl)piperazin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide is unique due to the presence of the 3,4-dimethylphenylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-15-4-6-18(12-16(15)2)30(27,28)25-10-8-24(9-11-25)14-21(26)23-19-13-17(22)5-7-20(19)29-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIYETXMXTZNHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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